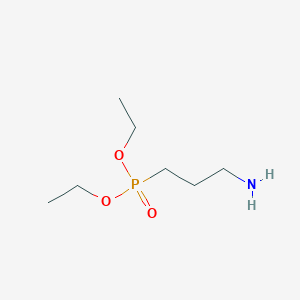

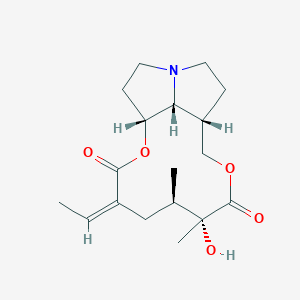

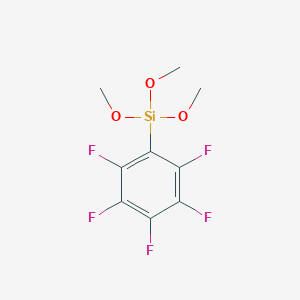

![molecular formula (C2 H4 O)n C14 H22 O B179489 alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) CAS No. 9036-19-5](/img/structure/B179489.png)

alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

Übersicht

Beschreibung

A non-ionic detergent with a low cloud point (23°C) assisting in protein solubilization with phase-partitioning of hydrophilic from amphiphilic proteins.

Triton™ X-114 is a nonionic detergent. It is a good detergent for solubilizing membranes having reversible phase-separation property useful for the separation of intrinsic membrane proteins. Solution of Triton™ X-114 is homogeneous at 0°C but phase separation into aqueous phase and a detergent phase occurs above 20°C. Phase separation of proteins in solutions of Triton™ X-114 has been investigated. This octylphenol ethoxylate is compatible with anionic, cationic, and other nonionic surfactants and chemically stable in most acidic & alkaline solutions.

Triton™ X-100 is a common non-ionic surfactant and emulsifier which is often used in biochemical applications to solubilize proteins. It is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent. It is utilized for lysing cells to extract protein and cellular organelles. It can also permeabilize the living cell membrane for transfection.

Triton™ X-100 is a common non-ionic surfactant and an emulsifier, which is often used in biochemical applications to solubilize proteins. It has hemolytic properties and is generally used for DNA extraction. It is considered a comparatively mild detergent and non-denaturing agent. It is generally utilized for lysing cells to extract protein and cellular organelles.

Wissenschaftliche Forschungsanwendungen

Surfactant Research

4-tert-OPnEO: is widely used in the study of surfactants due to its excellent detergency, emulsification, dispersion, solubilization, wetting, and penetration properties . The performance of this compound is closely related to the number of ethylene oxide (EO) units in the molecule. Research in this field often explores the balance between hydrophilic and lipophilic properties to optimize its use in different industrial applications.

Environmental Impact Studies

The environmental effects of 4-tert-OPnEO are significant, with studies focusing on its potential hazards to aquatic environments . It is known to be resistant to biodegradation, making it a persistent compound in nature. Research here aims to understand its long-term impact on ecosystems and to develop strategies for safer disposal and treatment.

Pesticide Formulation

This compound has been used in pesticide formulations, particularly as an antimicrobial agent . The research in this area involves studying its effectiveness against various pests, its stability in different formulations, and its safety profile for non-target organisms and humans.

Toxicology and Safety Assessment

Toxicological studies are crucial for understanding the safety profile of 4-tert-OPnEO . Research in this field examines its effects on human health, particularly its potential as an endocrine disruptor and its reproductive toxicity .

Wirkmechanismus

Target of Action

Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl), also known as Triton X-100 , is a non-ionic surfactant that primarily targets cell membranes . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining cell integrity and regulating the transport of molecules.

Mode of Action

Triton X-100 interacts with its target by inserting itself into the lipid bilayer of the cell membrane . This interaction disrupts the membrane’s structure, leading to increased membrane permeability. As a result, it allows for the recovery of membrane components under mild, non-denaturing conditions .

Result of Action

The primary molecular effect of Triton X-100 is the disruption of the cell membrane, leading to increased permeability . This can result in the release of intracellular components and potentially cell lysis. At the cellular level, this can lead to changes in cell morphology and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triton X-100. For example, temperature can affect its solubility and therefore its effectiveness as a surfactant. Furthermore, it should be noted that Triton X-100 can be harmful to aquatic life with long-lasting effects , indicating that its environmental impact should be carefully considered.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) involves the reaction of 4-(1,1,3,3-Tetramethylbutyl)phenol with ethylene oxide to form poly(oxy-1,2-ethanediyl) chains with hydroxyl end groups. The resulting product is then reacted with alpha-bromo-poly(oxy-1,2-ethanediyl) to introduce the alpha-bromo group. Subsequently, the alpha-bromo group is replaced with an alpha-hydroxy group through a nucleophilic substitution reaction with sodium hydroxide. Finally, the resulting alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) is purified and isolated.", "Starting Materials": [ "4-(1,1,3,3-Tetramethylbutyl)phenol", "Ethylene oxide", "Alpha-bromo-poly(oxy-1,2-ethanediyl)", "Sodium hydroxide" ], "Reaction": [ "4-(1,1,3,3-Tetramethylbutyl)phenol is reacted with ethylene oxide in the presence of a base catalyst to form poly(oxy-1,2-ethanediyl) chains with hydroxyl end groups.", "The resulting product is then reacted with alpha-bromo-poly(oxy-1,2-ethanediyl) in the presence of a base catalyst to introduce the alpha-bromo group.", "Subsequently, the alpha-bromo group is replaced with an alpha-hydroxy group through a nucleophilic substitution reaction with sodium hydroxide.", "The resulting alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) is purified and isolated." ] } | |

CAS-Nummer |

9036-19-5 |

Produktname |

alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) |

Molekularformel |

(C2 H4 O)n C14 H22 O |

Molekulargewicht |

1527.9 g/mol |

IUPAC-Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C74H142O31/c1-73(2,3)70-74(4,5)71-6-8-72(9-7-71)105-69-68-104-67-66-103-65-64-102-63-62-101-61-60-100-59-58-99-57-56-98-55-54-97-53-52-96-51-50-95-49-48-94-47-46-93-45-44-92-43-42-91-41-40-90-39-38-89-37-36-88-35-34-87-33-32-86-31-30-85-29-28-84-27-26-83-25-24-82-23-22-81-21-20-80-19-18-79-17-16-78-15-14-77-13-12-76-11-10-75/h6-9,75H,10-70H2,1-5H3 |

InChI-Schlüssel |

WEGJDERSZWOWIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Kanonische SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Synonyme |

Poly(ethylene oxide) octylphenyl ether |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)